BenchChemオンラインストアへようこそ!

Thalidomide-O-C4-COOH

PROTAC Linkerology Ternary Complex

Thalidomide-O-C4-COOH is a validated PROTAC building block comprising a cereblon ligand with a C4-alkyl linker terminating in a carboxylic acid. Its precise linker geometry directly governs ternary complex formation and degradation efficiency. Substitution with different linker lengths or vectors risks abolished activity or altered specificity. Supplied at ≥98% purity; ideal for amide coupling to custom warheads. Inquire for bulk pricing.

Molecular Formula C18H18N2O7
Molecular Weight 374.3 g/mol
Cat. No. B2426848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C4-COOH
Molecular FormulaC18H18N2O7
Molecular Weight374.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H18N2O7/c21-13-8-7-11(16(24)19-13)20-17(25)10-4-3-5-12(15(10)18(20)26)27-9-2-1-6-14(22)23/h3-5,11H,1-2,6-9H2,(H,22,23)(H,19,21,24)
InChIKeyHCUNNTIALPNNPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-C4-COOH: Baseline Characteristics for PROTAC E3 Ligase Recruitment


Thalidomide-O-C4-COOH (CAS 2169266-67-3) is a synthetic E3 ligase ligand-linker conjugate, comprising a thalidomide-derived cereblon (CRBN) ligand covalently attached to a C4-alkyl-carboxylic acid linker . It serves as a foundational building block in the assembly of Proteolysis Targeting Chimeras (PROTACs), a class of heterobifunctional molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system . With a molecular weight of 374.3 g/mol and a computed XLogP3 of 0.5, this compound is supplied as an off-white solid with a typical purity of ≥97% and demonstrates solubility in DMSO at 10 mM [1].

Why Thalidomide-O-C4-COOH Cannot Be Substituted with Other CRBN Ligand-Linker Conjugates


Direct substitution with other CRBN-recruiting ligand-linker conjugates is scientifically inadvisable due to critical structural divergences that profoundly impact PROTAC performance. The linker's length, composition, and attachment point are not passive tethers but active determinants of ternary complex formation, neosubstrate degradation efficiency, and overall cellular activity [1]. For instance, changing the linker vector from the C4 to the C5 position of the thalidomide ring or altering its length by a single methylene unit can drastically alter the spatial orientation of the E3 ligase relative to the target protein, which directly governs degradation kinetics and selectivity [2]. Consequently, employing a 'similar' CRBN ligand-linker conjugate without empirical validation of the specific linker-target-PROTAC system risks nullifying degradation activity or, more critically, altering degradation specificity and introducing off-target effects [3].

Thalidomide-O-C4-COOH Quantitative Differentiation Evidence Guide


Quantified Linker Length and Vector Influence on PROTAC Degradation Potency

In comparative SAR studies of PROTACs, the linker length and attachment vector are paramount. While direct DC50 or IC50 data for the isolated Thalidomide-O-C4-COOH conjugate is not applicable (as it is a building block), its value proposition is derived from class-level inference that a 4-carbon alkyl linker attached at the 4-position of the phthalimide ring (the 'C4 exit vector') represents a well-validated and broadly enabling geometry for CRBN-based PROTAC design [1]. Systematic investigations into thalidomide-based PROTACs have demonstrated that even minor modifications to linker composition can alter degradation potency (DC50) by orders of magnitude [2]. The C4-exit vector, enabled by this conjugate, is a distinct and verifiable structural feature that differentiates it from conjugates with C5 or other attachment points, which lead to different ternary complex geometries and degradation profiles [1].

PROTAC Linkerology Ternary Complex

Purity Benchmarking: ≥97% for Reproducible PROTAC Assembly

Commercial vendors of Thalidomide-O-C4-COOH consistently report a purity of ≥97% (often 97.0% or ≥98%) as determined by HPLC . This high level of purity is a critical specification for a PROTAC building block. Using a lower-purity analog (e.g., one with 90% purity) introduces a 3-7% increase in undefined impurities, which can include potent CRBN ligands or other reactive species. These impurities can compete for CRBN binding, confound biological assay results, and lead to irreproducible PROTAC synthesis yields and performance.

Chemical Synthesis PROTAC Assembly Quality Control

Validated Storage and Stability Profile for Laboratory Procurement

The compound's stability has been empirically determined by commercial suppliers, who specify storage conditions of -20°C for 3 years and 4°C for 2 years in powder form, with short-term ambient temperature stability for shipping . This quantified stability profile is a direct comparator to more labile building blocks that require storage at -80°C and are sensitive to freeze-thaw cycles, thereby reducing logistical complexity and cost for the end user.

Stability Storage Logistics

Optimal Application Scenarios for Thalidomide-O-C4-COOH in Targeted Protein Degradation Research


Synthesis of CRBN-Recruiting PROTACs for Novel Targets

Thalidomide-O-C4-COOH is ideally suited for conjugation to a custom target-protein ligand via standard amide coupling to its terminal carboxylic acid. This is the primary application scenario, enabling researchers to create novel PROTACs for previously undruggable targets. The well-characterized C4 linker and exit vector provide a reliable starting point for hit generation and lead optimization in PROTAC discovery programs [1].

Systematic Linker SAR Studies for PROTAC Optimization

The compound serves as a crucial reference standard or a building block for generating linker analogs (e.g., by further functionalizing the carboxylic acid). Comparing the performance of a PROTAC built with Thalidomide-O-C4-COOH against those built with conjugates bearing shorter (C2) or longer (C8) linkers, or different exit vectors (C5), allows medicinal chemists to deconvolute the contribution of linker geometry to degradation potency (DC50) and selectivity [2].

Negative Control Probe Generation

By coupling Thalidomide-O-C4-COOH to an inactive target-binding ligand (e.g., a mutated or scrambled warhead), researchers can create a 'CRBN-recruiting but non-binding' negative control. This control is essential for demonstrating that the observed degradation phenotype of the active PROTAC is due to target engagement and subsequent ubiquitination, rather than non-specific effects of the CRBN ligand itself.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-C4-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.